Ethynyl Estradiol 17-Acetate

Vue d'ensemble

Description

Ethynyl Estradiol 17-Acetate is a synthetic estrogenic compound derived from estradiol. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. This compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in medical applications .

Mécanisme D'action

- ERs are present in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .

- In the uterus, EE thickens the cervical mucus, making it less permeable to sperm, and alters the endometrial lining to prevent implantation .

- It also provides non-contraceptive benefits, such as regulating menstrual cycles and improving acne symptoms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Ethynyl Estradiol 17-Acetate plays a significant role in biochemical reactions. It binds with high affinity to the estrogen receptors in target organs . This interaction with estrogen receptors triggers a series of biochemical reactions that regulate various physiological processes. The nature of these interactions is primarily agonistic, meaning this compound mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes involved in cell growth and differentiation . It also impacts cellular metabolism by influencing the activity of various enzymes and metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding to estrogen receptors. Once bound, it can modulate the transcription of target genes, leading to changes in protein synthesis . It can also interact with other biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it exhibits significant first-order kinetics, with a degradation halftime of 22.8 hours . It has also been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, higher doses of this compound have been associated with an increased risk of venous thromboembolism

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver via the CYP3A4 enzyme . The metabolic pathways of this compound can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is primarily metabolized in the liver and excreted via feces and urine

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It is known to bind to estrogen receptors, which are located in the cell nucleus

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl Estradiol 17-Acetate typically involves the acetylation of Ethynyl Estradiol. The process begins with the ethynylation of estradiol at the 17th carbon position, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are optimized for maximum efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the removal of impurities and the production of pharmaceutical-grade this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ethynyl Estradiol 17-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under controlled temperature and pH.

Major Products Formed:

Oxidation: Estrone derivatives.

Reduction: Ethynyl Estradiol.

Substitution: Various substituted estradiol derivatives.

Applications De Recherche Scientifique

Ethynyl Estradiol 17-Acetate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Estrone: A natural estrogen with lower oral bioavailability compared to Ethynyl Estradiol 17-Acetate.

Estriol: Another natural estrogen with distinct pharmacokinetic properties.

Ethinylestradiol: A synthetic estrogen similar to this compound but without the acetate group.

Uniqueness: this compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it more effective in hormonal therapies compared to its natural counterparts .

Propriétés

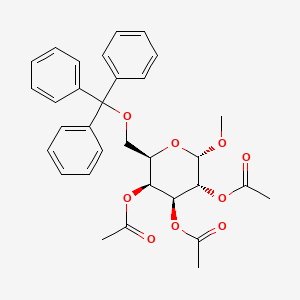

IUPAC Name |

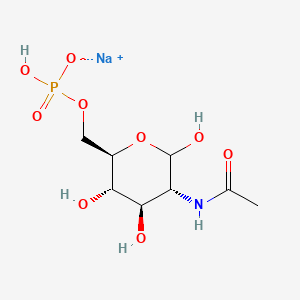

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCORSRXZZKFQZ-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034145 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-29-4 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

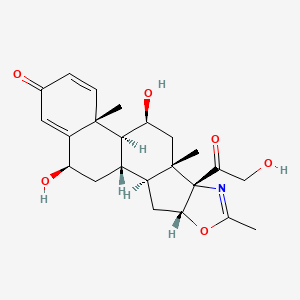

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)